molecular formula C21H25N5O2 B2397991 1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(3-phenylpropyl)urea CAS No. 2034247-36-2

1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(3-phenylpropyl)urea

Cat. No.: B2397991
CAS No.: 2034247-36-2
M. Wt: 379.464
InChI Key: VPMKISSGGXXGNX-IYARVYRRSA-N
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Description

1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(3-phenylpropyl)urea is a useful research compound. Its molecular formula is C21H25N5O2 and its molecular weight is 379.464. The purity is usually 95%.
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Biological Activity

The compound 1-((1R,4R)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(3-phenylpropyl)urea has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H25N3O2\text{C}_{20}\text{H}_{25}\text{N}_3\text{O}_2

This structure features a cyclohexyl group, a phenylpropyl moiety, and a cyanopyrazinyl ether. The presence of these functional groups is crucial for its biological activity.

Research indicates that this compound acts primarily as an inhibitor of certain kinases, notably Checkpoint Kinase 1 (CHK1) . CHK1 is involved in cell cycle regulation and DNA damage response, making it a critical target in cancer therapy. The inhibition of CHK1 can lead to increased sensitivity of cancer cells to DNA-damaging agents such as chemotherapy drugs.

Inhibition Studies

In vitro studies have demonstrated that the compound exhibits potent inhibitory activity against CHK1 with an IC50 value in the low nanomolar range. This suggests a strong affinity for the target enzyme, which is essential for its potential use in cancer treatment.

Biological Activity Data

Biological ActivityObserved EffectReference
CHK1 InhibitionIC50 < 100 nM
CytotoxicityGI50 values in nanomolar range
Cell Cycle ArrestG2 checkpoint abrogation

Case Studies

Several studies have explored the efficacy of this compound in various cancer models:

  • Breast Cancer Model : In a study involving breast cancer cell lines, treatment with the compound resulted in significant reductions in cell viability when combined with doxorubicin, indicating a synergistic effect that enhances the cytotoxicity of conventional chemotherapy agents.
  • Ovarian Cancer : The compound has shown promise in preclinical models of ovarian cancer, where it was able to induce apoptosis in resistant cell lines by disrupting DNA repair mechanisms.
  • Combination Therapy : Research has indicated that when used alongside other inhibitors targeting different pathways (e.g., PARP inhibitors), this compound can enhance therapeutic outcomes by overcoming resistance mechanisms commonly seen in tumors.

Properties

IUPAC Name

1-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-3-(3-phenylpropyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c22-15-19-20(24-14-13-23-19)28-18-10-8-17(9-11-18)26-21(27)25-12-4-7-16-5-2-1-3-6-16/h1-3,5-6,13-14,17-18H,4,7-12H2,(H2,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMKISSGGXXGNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)NCCCC2=CC=CC=C2)OC3=NC=CN=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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